molecular formula C8H12ClN3O2 B2858009 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride CAS No. 2378502-87-3

2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride

Cat. No.: B2858009
CAS No.: 2378502-87-3
M. Wt: 217.65
InChI Key: ROSSQECPQRRNMY-UHFFFAOYSA-N
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Description

2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid hydrochloride is a heterocyclic compound featuring a cyclobutane ring fused with a 1,2,4-triazole moiety and an acetic acid side chain. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The 1,2,4-triazole ring contributes to hydrogen-bonding interactions, while the cyclobutyl group introduces steric constraints that may influence molecular conformation and binding affinity to biological targets .

Properties

IUPAC Name

2-[3-(1,2,4-triazol-4-yl)cyclobutyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c12-8(13)3-6-1-7(2-6)11-4-9-10-5-11;/h4-7H,1-3H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSQECPQRRNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N2C=NN=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-87-3
Record name 2-[3-(4H-1,2,4-triazol-4-yl)cyclobutyl]acetic acid hydrochloride
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Preparation Methods

The synthesis of 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride typically involves the construction of the triazole ring followed by the introduction of the cyclobutyl and acetic acid moieties. One common method for synthesizing triazoles is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. This reaction can be catalyzed by copper (CuAAC) or can proceed without a catalyst under thermal conditions .

For industrial production, continuous flow methods are often employed due to their efficiency and scalability. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride can undergo a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and catalysts for substitution and coupling reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

It appears that "2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid hydrochloride" is a chemical compound with potential applications in scientific research. Here's what the available search results suggest:

Basic Information

  • IUPAC Name: 2-(3-(4H-1,2,4-triazol-4-yl)cyclobutyl)acetic acid hydrochloride .
  • Molecular Formula: The molecular formula for 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid is C8H11N3O2 .
  • Molecular Weight: The molecular weight is 181.19 g/mol .
  • Form: It is available as a powder .
  • Purity: It has a purity of 95% .
  • Storage Temperature: It should be stored at room temperature .

Safety Information

  • Signal Word: Warning .
  • Hazard Statements: H315, H319, H335 .
  • Precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Potential Research Applications

While the search results do not explicitly detail the applications of "2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid hydrochloride," they do point to the use of related compounds in scientific research:

  • Microtubule Stabilization: Triazolopyrimidine derivatives have been evaluated for their structure-activity relationship as microtubule-stabilizing compounds .
  • Allosteric Modulation: Triazole-containing compounds have been explored in the discovery of negative allosteric modulators .
  • Diels-Alder Reactions: Triazole compounds may be used in Diels-Alder reactions .

Commercial Information

  • Supplier: Sigma-Aldrich .
  • Sizes and Prices:
    • 50 MG: $408.20
    • 100 MG: $607.10
    • 250 MG: $864.50
    • 500 MG: $1,359.80
    • 1 G: Not specified
  • AS-IS Product: Sigma-Aldrich sells this product "AS-IS" and makes no representation or warranty whatsoever with respect to this product, including any (A) warranty of merchantability; (B) warranty of fitness for a particular purpose; or (C) warranty against infringement of intellectual property rights of a third party; whether arising by law, course of dealing, course of performance, usage of trade or otherwise .

Mechanism of Action

The mechanism of action of 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid;hydrochloride involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related triazole derivatives, focusing on substituents, physicochemical properties, and biological relevance.

Compound Name Key Structural Features Physicochemical Properties Biological Activity/Applications Reference
2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid hydrochloride Cyclobutyl-triazole core; acetic acid side chain; hydrochloride salt. High solubility (due to HCl); moderate logP (~1.2) . Potential kinase inhibition (inferred from triazole analogs) .
[4-(4H-1,2,4-Triazol-4-yl)phenoxy]acetic acid hydrochloride Phenoxy-linked triazole; acetic acid side chain; HCl salt. Lower solubility than cyclobutyl analog; logP ~2.5 . Antimicrobial activity (phenoxy groups enhance lipophilicity) .
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride 3,5-Dimethyl-triazole; acetic acid side chain; HCl salt. Higher logP (~2.8); reduced hydrogen-bonding capacity . Enzyme inhibition (e.g., lipase) due to steric hindrance .
2-[3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide Chlorophenyl and methoxybenzyl substituents; acetohydrazide chain. High lipophilicity (logP ~3.1); poor aqueous solubility. α-Glucosidase and lipase inhibition .
3-(4H-1,2,4-Triazol-4-yl)propanamide derivatives Triazole linked to propanamide; variable substituents (e.g., hydroxyl, benzyl). Solubility dependent on substituents; logP ~0.5–1.8 . Anticancer activity (CYP26 inhibition) .

Key Differentiators

Cyclobutyl vs. Aromatic substituents (e.g., phenoxy or chlorophenyl) enhance lipophilicity and membrane permeability but reduce aqueous solubility .

Triazole Substitution Pattern :

  • The 4-yl position of the triazole in the target compound facilitates hydrogen bonding with biological targets, whereas 1-yl or 3-yl isomers (e.g., 2-(3,5-dimethyl-1H-triazol-1-yl)acetic acid) exhibit weaker interactions .

Acetic Acid vs. Hydrazide/Acetamide Side Chains :

  • The acetic acid moiety in the target compound improves ionization and solubility, whereas hydrazide or acetamide derivatives (e.g., compound from ) prioritize enzyme inhibition through hydrogen-bonding or covalent interactions .

Pharmacological Implications

  • Target Selectivity : The cyclobutyl-triazole core may favor interactions with hydrophobic binding pockets in kinases or proteases, as seen in analogs like 3-(4H-triazol-4-yl)propanamide derivatives .
  • Solubility-Bioavailability Trade-off : Hydrochloride salts (e.g., target compound and ) address poor solubility common in triazole derivatives, enhancing bioavailability for oral administration .

Research Findings and Data

Spectroscopic Characterization

  • 1H NMR : Signals at δ 6.10–9.00 ppm confirm triazole NH groups; δ 10.15 ppm corresponds to hydroxyl protons in oxime derivatives (similar to ).
  • 13C NMR : Peaks at δ 173–175 ppm confirm carboxylic acid groups .

Q & A

Q. What are the standard synthetic protocols for preparing 2-[3-(1,2,4-Triazol-4-yl)cyclobutyl]acetic acid hydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization, refluxing, and purification. For example, analogous triazole derivatives are synthesized by refluxing intermediates (e.g., hydrazides) in polar aprotic solvents like DMSO, followed by distillation under reduced pressure and crystallization in water-ethanol mixtures . Critical parameters include:

  • Reaction time : Prolonged reflux (e.g., 18 hours) ensures complete cyclization.
  • Solvent choice : DMSO or ethanol facilitates solubility and reaction efficiency.
  • Purification : Ice-water precipitation and recrystallization optimize purity (yields ~65%) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • Elemental analysis : Validates molecular composition (C, H, N, Cl).
  • IR spectroscopy : Identifies functional groups (e.g., triazole C-N stretching at ~1500 cm⁻¹) .
  • Chromatography (TLC/HPLC) : Monitors reaction progress and confirms homogeneity .
  • NMR : Resolves cyclobutyl and triazole proton environments (e.g., cyclobutyl protons at δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis and reduce trial-and-error approaches?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, enabling targeted optimization of reaction conditions. For instance, ICReDD’s methodology combines computational path searches with experimental validation to identify optimal reagents, solvents, and temperatures, reducing development time by ~50% .

Q. How can statistical experimental design (DoE) evaluate the effects of reaction parameters (e.g., temperature, stoichiometry) on yield?

DoE methods like factorial design or response surface methodology systematically vary parameters to model their interactions. For example:

  • Factors : Temperature (60–100°C), molar ratio (1:1–1:2), solvent polarity.
  • Response variables : Yield, purity, byproduct formation.
    This approach minimizes experiments while maximizing data utility, as demonstrated in optimizing heterocyclic syntheses .

Q. What analytical strategies resolve contradictions between spectroscopic data and expected structures?

  • Multi-technique validation : Cross-check NMR, IR, and mass spectrometry to confirm functional groups and connectivity.
  • X-ray crystallography : Provides definitive structural proof for crystalline derivatives .
  • Kinetic studies : Probe reaction mechanisms (e.g., first-order kinetics) to validate proposed pathways .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity, and how are they addressed?

  • Side reactions : Aggressive scaling can introduce impurities due to inefficient mixing or heat transfer. Mitigation includes:
    • Flow chemistry : Enhances heat/mass transfer for cyclobutyl intermediates .
    • Inert atmospheres : Prevent oxidation during sensitive steps (e.g., triazole formation) .
  • Purification : Membrane separation technologies improve scalability vs. traditional crystallization .

Q. How is the compound’s potential bioactivity evaluated based on structural analogs?

  • In vitro assays : Test against target enzymes (e.g., antifungal or anticancer targets) using triazole-containing analogs as references.
  • Structure-activity relationships (SAR) : Modify the cyclobutyl or acetic acid moieties to assess functional group contributions .

Q. How are solubility challenges addressed during purification?

  • pH adjustment : Protonation/deprotonation of the acetic acid group alters solubility in aqueous-organic mixtures .
  • Co-solvents : Ethanol-water systems balance solubility and crystallization efficiency .

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